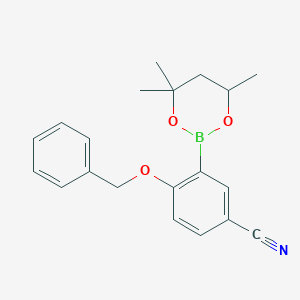![molecular formula C10H10F3NO5S B6323799 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% CAS No. 1301739-38-7](/img/structure/B6323799.png)
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% (3-CNBE) is a synthetic compound that has been used in scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of approximately 64 °C and a solubility of approximately 0.5 g/L in water. 3-CNBE is a fluorinated analogue of the widely used carboxybenzene sulfonamide (CBS) compound. 3-CNBE has been found to be a useful reagent for the synthesis of various organic and inorganic compounds, and has been used in biochemical and physiological studies due to its ability to interact with proteins and other molecules.
科学研究应用
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used in a variety of scientific research applications, including the synthesis of organic and inorganic compounds, as well as biochemical and physiological studies. In organic synthesis, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and heterocyclic compounds. In biochemical and physiological studies, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been used to study the interaction of proteins and other molecules with the compound, as well as its ability to inhibit certain enzymes.
作用机制
The mechanism of action of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% is not fully understood. However, it is believed that the compound binds to proteins and other molecules, and may inhibit certain enzymes. It is also believed that the compound may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can bind to proteins and other molecules, and can inhibit certain enzymes. In vivo studies have shown that the compound can reduce inflammation and improve wound healing. The compound has also been found to have antioxidant activity, and can scavenge free radicals.
实验室实验的优点和局限性
The advantages of using 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in laboratory experiments are that it is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic and has low bioavailability. The main limitation of using 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in laboratory experiments is that it is not very soluble in water, which can limit its use in some applications.
未来方向
There are several potential future directions for the use of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% in scientific research. One potential application is the development of new drugs and therapeutics based on the compound’s ability to bind to proteins and other molecules, and its ability to inhibit certain enzymes. Another potential application is the use of the compound as an antioxidant, as it has been shown to scavenge free radicals. Additionally, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% could be used in the development of new materials, such as polymers and composites, due to its unique properties. Finally, 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% could be used in the development of new analytical methods, such as chromatographic and spectroscopic techniques.
合成方法
The synthesis of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% has been reported in several publications. The most common method for the synthesis of 3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97% is the reaction of 2-trifluoromethoxyethanol with benzenesulfonyl chloride in the presence of anhydrous potassium carbonate. The reaction is typically carried out at room temperature and yields a white crystalline solid. Other methods of synthesis have been reported, including the reaction of 2-trifluoromethoxyethanol with benzenesulfonamide in the presence of anhydrous sodium acetate, and the reaction of 2-trifluoromethoxyethanol with benzenesulfonamide in the presence of zinc chloride.
属性
IUPAC Name |
3-[2-(trifluoromethoxy)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5S/c11-10(12,13)19-5-4-14-20(17,18)8-3-1-2-7(6-8)9(15)16/h1-3,6,14H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQURBGUUTCQUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)






![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)




